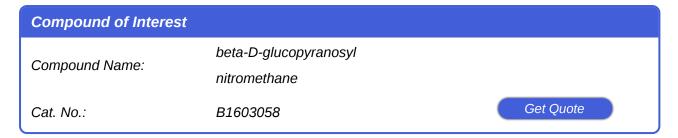


Application Notes and Protocols for beta-Dglucopyranosyl nitromethane in Drug Discovery

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-glucopyranosyl nitromethane is a synthetic C-glycoside, a class of carbohydrate mimetics where the anomeric oxygen is replaced by a carbon atom. This modification imparts significant stability against enzymatic hydrolysis, making C-glycosides attractive scaffolds in drug discovery. The presence of a nitro group, a known pharmacophore and a versatile synthetic handle, further enhances the potential of **beta-D-glucopyranosyl nitromethane** as a lead compound for the development of novel therapeutics.[1] These application notes provide an overview of its potential applications, quantitative data from analogous compounds, and detailed experimental protocols for its evaluation.

Applications in Drug Discovery

The unique structure of **beta-D-glucopyranosyl nitromethane** makes it a molecule of interest for several applications in pharmaceutical research and development.

 Glycosidase Inhibition: Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and are implicated in a range of diseases, including diabetes, viral infections, and cancer.[2] As a glucose analog, beta-D-glucopyranosyl nitromethane is a potential inhibitor of these enzymes. The nitro group can influence binding affinity and may participate in interactions within the enzyme's active site.



- Lead Compound for Synthesis: The nitro group is a versatile functional group in organic synthesis. It can be reduced to an amine, which can then be further functionalized, or it can be used in C-C bond-forming reactions. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
- Chemical Probes and Bioconjugation: The glucose moiety can be recognized by glucose transporters and other carbohydrate-binding proteins, potentially enabling targeted delivery of therapeutic or diagnostic agents. The nitro group can be chemically modified to attach fluorescent tags or other reporter molecules, turning the compound into a chemical probe for studying biological systems.

Quantitative Data Summary

While specific inhibitory data for **beta-D-glucopyranosyl nitromethane** is not extensively available in the public domain, the following table summarizes the glycosidase inhibitory activity of structurally related compounds containing a nitro group. This data provides a rationale for investigating **beta-D-glucopyranosyl nitromethane** as a potential glycosidase inhibitor.

Compound	Target Enzyme	Substrate	Inhibition Type	K i or IC 50 Value	Reference
p-nitro-N- phenyl-5-thio- α-D- glucopyranos ylamine	Glucoamylas e G2	Maltose	Competitive	0.27 mM (K i)	[3]
A potent nitrofurazone derivative	α-glucosidase	pNPG*	Competitive	0.63 ± 0.25 μΜ (IC 50)	[4]

^{*}p-nitrophenyl- α -D-glucopyranoside

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay



This protocol describes a method to determine the inhibitory activity of **beta-D-glucopyranosyl nitromethane** against α -glucosidase from Saccharomyces cerevisiae.

Materials:

- α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)
- p-nitrophenyl-α-D-glucopyranoside (pNPG)
- beta-D-glucopyranosyl nitromethane
- Acarbose (positive control)
- Sodium phosphate buffer (100 mM, pH 6.8)
- Sodium carbonate (Na₂CO₃, 1 M)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - \circ Prepare a 1 U/mL solution of α -glucosidase in 100 mM sodium phosphate buffer (pH 6.8).
 - Prepare a 1 mM solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).
 - Prepare a 10 mM stock solution of beta-D-glucopyranosyl nitromethane in DMSO.
 Create serial dilutions in DMSO to obtain final concentrations ranging from, for example, 1 μM to 1 mM.
 - Prepare a stock solution of acarbose in DMSO for use as a positive control.
- Assay Protocol:



- To each well of a 96-well plate, add 50 μL of 100 mM sodium phosphate buffer (pH 6.8).
- Add 10 μL of the test compound solution (or DMSO for the control) to the respective wells.
- \circ Add 20 µL of the α -glucosidase solution to each well.
- Mix gently and pre-incubate at 37°C for 15 minutes.
- Initiate the reaction by adding 20 μL of the pNPG solution to each well.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding 50 μL of 1 M Na₂CO₃ solution to each well.
- Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - The percentage of inhibition is calculated using the following formula: % Inhibition = [1 (Asample Ablank) / (Acontrol Ablank)] x 100 Where:
 - Asample is the absorbance of the well with the enzyme, substrate, and inhibitor.
 - Ablank is the absorbance of the well with the substrate and buffer but no enzyme.
 - Acontrol is the absorbance of the well with the enzyme, substrate, and DMSO (no inhibitor).
 - The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: General Synthesis of beta-D-glucopyranosyl nitromethane

This protocol outlines a general method for the synthesis of **beta-D-glucopyranosyl nitromethane** via a Michael-type addition to a nitro-olefin intermediate.



Materials:

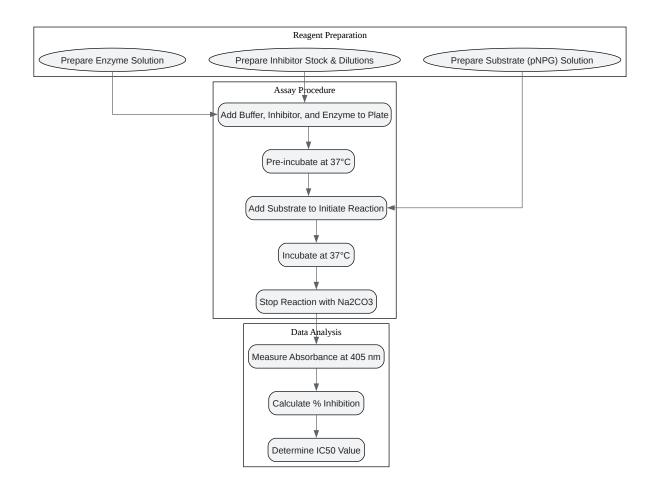
- 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
- Silver nitrite
- Sodium borohydride
- Sodium methoxide
- · Methanol, Dichloromethane, Diethyl ether
- Silica gel for column chromatography

Procedure:

- Synthesis of the Glycosyl Nitrate: React 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with silver nitrite in a suitable solvent like diethyl ether to form the corresponding glycosyl nitrate.
- Formation of the Nitro-alkene: The glycosyl nitrate is then treated with a base to eliminate nitrous acid and form the corresponding 1-nitro-glycal.
- Reduction and Nitromethane Addition: The nitro-alkene is then subjected to a Michael-type addition of a nitromethane anion, which can be generated in situ.
- Deprotection: The acetyl protecting groups are removed by treatment with a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).
- Purification: The final product, beta-D-glucopyranosyl nitromethane, is purified by silica gel column chromatography.

Visualizations

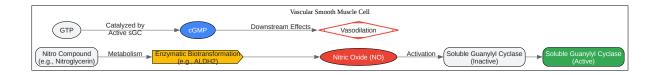




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Caption: Experimental workflow for the in vitro α -glucosidase inhibition assay.





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Caption: Potential signaling pathway for nitro compounds via nitric oxide release.

Conclusion

Beta-D-glucopyranosyl nitromethane represents a promising, yet underexplored, scaffold in drug discovery. Its stability and the synthetic versatility of the nitro group make it an ideal candidate for the development of glycosidase inhibitors and other therapeutic agents. The provided protocols offer a starting point for the biological evaluation of this compound and its derivatives. Further research, including comprehensive enzymatic screening and SAR studies, is warranted to fully elucidate its therapeutic potential.

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